5-Methylquinoline-8-carbonitrile
Description
5-Methylquinoline-8-carbonitrile (CAS: 893566-58-0) is a substituted quinoline derivative characterized by a methyl group at the 5-position and a cyano (-CN) group at the 8-position of the quinoline scaffold. The molecular formula is C₁₁H₈N₂, with a molecular weight of 168.20 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing cyano group and steric effects from the methyl substituent, which influence reactivity and binding interactions .
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methylquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-4-5-9(7-12)11-10(8)3-2-6-13-11/h2-6H,1H3 |
InChI Key |
ZPXAUQYSMIGJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-8-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-2-nitroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration, can yield 5-Methylquinoline-8-carbonitrile .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 5-Methylquinoline-8-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
5-Methylquinoline-8-carbonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in reactions that modify the quinoline framework, allowing for the development of new derivatives with tailored properties. The compound can participate in nucleophilic substitutions and cyclization reactions, making it versatile for creating complex molecular architectures.
Synthesis Pathways:
The synthesis of 5-Methylquinoline-8-carbonitrile typically involves several steps, including the introduction of the cyano functionality through methods such as nucleophilic addition or cyclization reactions. These synthetic pathways are essential for producing derivatives that can be further explored for their chemical and biological properties.
Medicinal Chemistry
Antimicrobial Properties:
Research indicates that 5-Methylquinoline-8-carbonitrile exhibits notable antimicrobial activity. Studies have shown its potential to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This mechanism suggests that the compound could lead to new antibiotic developments against resistant bacterial strains .
Antiviral Activity:
In addition to its antibacterial properties, there is evidence suggesting that 5-Methylquinoline-8-carbonitrile may possess antiviral effects. The compound's structure indicates possible interactions with biological receptors, which could interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development .
Case Studies:
Several studies have evaluated the antiproliferative activity of compounds related to 5-Methylquinoline-8-carbonitrile against various cancer cell lines. For instance, derivatives tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells have shown promising results, indicating potential therapeutic applications in oncology .
Biological Research
Mechanistic Studies:
Investigations into the mechanisms of action of 5-Methylquinoline-8-carbonitrile have revealed that it may inhibit specific enzymes critical for cellular processes in target organisms. These findings provide insights into how the compound can be optimized for therapeutic use by enhancing its efficacy and reducing potential side effects .
Toxicological Profiling:
In silico studies on absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling have been conducted to evaluate the pharmacokinetic properties of compounds related to 5-Methylquinoline-8-carbonitrile. Such profiling is crucial for understanding how these compounds behave within biological systems and their potential safety profiles .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinoline | Basic structure without substituents | Lacks functional groups |
| 8-Methylquinoline | Methyl group at position 8 | Lacks cyano group |
| 5-Methylquinoline | Methyl group at position 5 | Lacks cyano group |
| 2-Methylquinoline-8-carbonitrile | Methyl at position 2, cyano at position 8 | Different methyl positioning |
The unique arrangement of functional groups in 5-Methylquinoline-8-carbonitrile enhances its reactivity and biological activity compared to these analogs. This distinct positioning allows it to participate in specific chemical reactions and interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-Methylquinoline-8-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Research Findings and Trends
- Medicinal Chemistry: Derivatives like 8-methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile () demonstrate the versatility of quinoline carbonitriles in drug discovery, particularly for kinase inhibition or antimicrobial activity.
- PROTAC Development: 5-Methylquinoline-8-carbonitrile is listed in PROTAC synthesis tables (Entry 308, 96.2% purity), indicating its role in targeted protein degradation platforms .
Biological Activity
5-Methylquinoline-8-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
5-Methylquinoline-8-carbonitrile features a quinoline core with a methyl group at the 5-position and a cyano group at the 8-position. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
The biological activity of 5-methylquinoline-8-carbonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for compounds targeting metabolic pathways.
- DNA Intercalation : The quinoline ring system is known for its ability to intercalate into DNA, which can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
- Metal Coordination : The cyano group may coordinate with metal ions, enhancing the compound's stability and reactivity in biological systems.
Anticancer Activity
Research has demonstrated that 5-methylquinoline-8-carbonitrile exhibits promising anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. For instance, derivatives of quinoline compounds have shown IC50 values ranging from 0.59 to 1.52 µM against specific cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to display broad-spectrum antibacterial effects. Studies indicate that 5-methylquinoline-8-carbonitrile can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of 5-methylquinoline-8-carbonitrile is influenced by modifications at various positions on the quinoline ring. The presence of the methyl group at the 5-position enhances lipophilicity, improving cellular uptake and bioavailability. Conversely, substitutions at other positions may either enhance or diminish activity depending on the nature of the substituent.
| Position | Substituent | Effect on Activity |
|---|---|---|
| 5 | Methyl | Increases lipophilicity and cellular uptake |
| 8 | Cyano | Enhances enzyme inhibition and DNA binding |
| Other | Varies | Can increase or decrease overall potency |
Case Studies
- Anticancer Research : A study explored various derivatives of quinoline compounds, including 5-methylquinoline-8-carbonitrile, revealing significant anticancer activity through apoptosis induction mechanisms. The study highlighted that specific modifications could enhance selectivity towards cancer cells while sparing normal cells .
- Antimicrobial Testing : In another investigation, 5-methylquinoline-8-carbonitrile was tested against multiple bacterial strains. Results indicated effective inhibition comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
- Metal Coordination Studies : Research into the coordination chemistry of quinoline derivatives showed that 5-methylquinoline-8-carbonitrile could effectively bind metal ions, which may enhance its therapeutic efficacy in radiopharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
